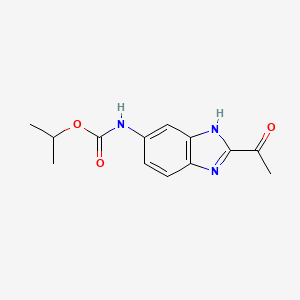
propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate typically involves the reaction of 2-acetylbenzimidazole with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
- Oxidized derivatives of the benzimidazole ring.
- Reduced alcohol derivatives of the acetyl group.
- Substituted benzimidazole derivatives with various functional groups .
Scientific Research Applications
Chemistry: Propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting metabolic pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Acetylbenzimidazole: A precursor in the synthesis of propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate.
Isopropyl Chloroformate: A reagent used in the synthesis of carbamate derivatives.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)19-13(18)14-9-4-5-10-11(6-9)16-12(15-10)8(3)17/h4-7H,1-3H3,(H,14,18)(H,15,16) |
InChI Key |
KHPSRMXECBEWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


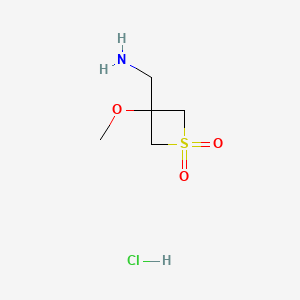
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
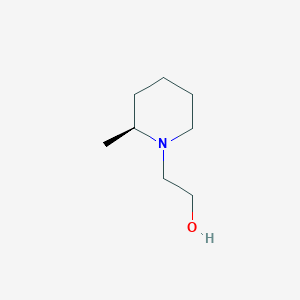
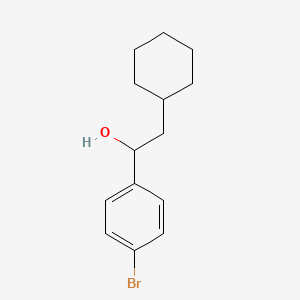
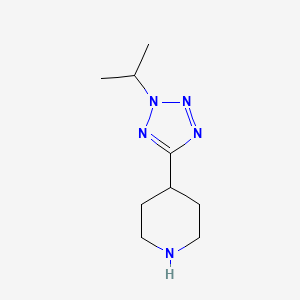
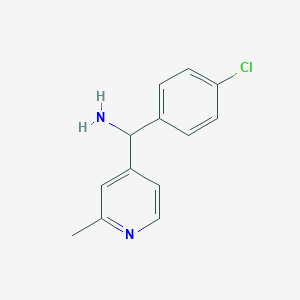
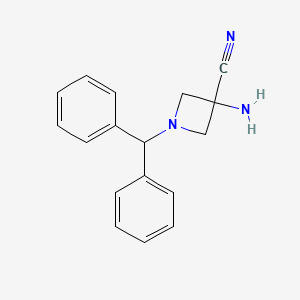
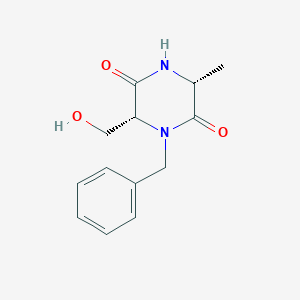
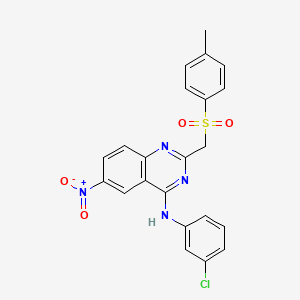
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
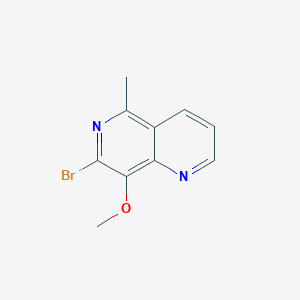
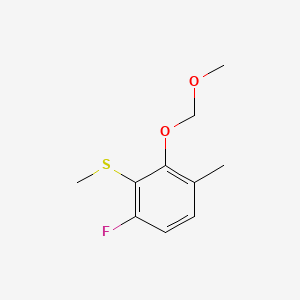
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
